Ac-D-Glu-OH

D-amino acid metabolism Flavoenzyme kinetics Substrate specificity engineering

Ac-D-Glu-OH is the only viable substrate for N-acetyl-D-glutamate deacetylases (e.g., Bb3285), which show zero activity on L-isomers. Its D-configuration ensures 5,000-fold higher binding affinity vs. non-acetylated analogs. Essential for DAAO kinetics (kcat/Km 5.2×10⁶ M⁻¹ s⁻¹), bacterial amidohydrolase inhibitor design, and D-amino acid metabolic studies. Scalable synthesis with optical resolution protocols enables multi-kg supply.

Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
CAS No. 19146-55-5
Cat. No. B025913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Glu-OH
CAS19146-55-5
SynonymsD-N-Acetyl Glutamic Acid; 
Molecular FormulaC7H11NO5
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1
InChIKeyRFMMMVDNIPUKGG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-glutamic Acid (CAS 19146-55-5) Technical Specifications and Compound Classification


N-Acetyl-D-glutamic acid (CAS 19146-55-5), also designated as Ac-D-Glu-OH or (2R)-2-acetamidopentanedioic acid, is a chiral N-acetylated D-amino acid derivative with molecular formula C₇H₁₁NO₅ and molecular weight 189.17 g/mol [1]. The compound exists as a white to off-white crystalline solid with a melting point range of 185-189°C and demonstrates specific optical rotation [α]D²⁰ = +12.7 ± 2° (C=1 in DMF), confirming its D-configuration . Commercially available at ≥98% purity (HPLC), this compound participates in the D-amino acid metabolic pathway (KEGG map00470) and serves as a substrate for bacterial N-acetyl-D-glutamate deacetylases and D-amino acid oxidase [2].

Why N-Acetyl-D-glutamic Acid Cannot Be Substituted with L-Configuration or Non-Acetylated Analogs


Substitution of N-acetyl-D-glutamic acid with N-acetyl-L-glutamic acid or unmodified D-glutamic acid fundamentally alters both enzymatic recognition and functional utility. The N-acetyl-D-glutamate deacetylase (DGD) from Bordetella bronchiseptica (Bb3285) exhibits substrate specificity restricted exclusively to N-acyl-substituted derivatives of D-glutamate, with no catalytic activity toward L-configuration substrates [1]. Furthermore, structure-reactivity studies on carbamoyl phosphate synthetase I demonstrate that the acetamido group enhances binding affinity by approximately 5,000-fold relative to non-acetylated glutamate analogs—a critical determinant for applications requiring enzyme activation or inhibition [2]. These stereochemical and N-acetylation requirements preclude simple substitution with more readily available L-isomers or free amino acids, mandating procurement of the specific D-configuration N-acetylated compound for targeted research applications.

N-Acetyl-D-glutamic Acid (CAS 19146-55-5) Quantitative Differentiation Evidence Versus Comparator Analogs


Catalytic Efficiency of N-Acetyl-D-glutamic Acid as Substrate for D-Amino Acid Oxidase

N-Acetyl-D-glutamic acid serves as a high-efficiency substrate for D-amino acid oxidase (DAAO), a FAD-containing flavoenzyme catalyzing oxidative deamination of D-amino acids. Among the best characterized substrates for this enzyme class, N-acetyl-D-glutamate achieves a catalytic efficiency (kcat/Km) of 5.2 × 10⁶ M⁻¹ s⁻¹, which approaches the efficiency of N-formyl-D-glutamate (5.8 × 10⁶ M⁻¹ s⁻¹) and exceeds that of L-methionine-D-glutamate (3.4 × 10⁵ M⁻¹ s⁻¹) by approximately 15-fold [1][2].

D-amino acid metabolism Flavoenzyme kinetics Substrate specificity engineering

Differential Binding Affinity of N-Acetyl-D-glutamic Acid Derivatives for Deacetylase Inhibition

The methyl phosphonamidate derivative of D-glutamate—designed to mimic the tetrahedral intermediate of N-acetyl-D-glutamate deacetylation—inhibits N-acetyl-D-glutamate deacetylase (DGD) with an inhibition constant (Ki) of 460 ± 70 pM at pH 7.6. This represents binding 500,000-fold tighter than the Michaelis constant (Km) for the natural substrate N-formyl-D-glutamate [1][2]. In comparison, the analogous methyl phosphonamidate derivative targeting N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA) exhibits a substantially higher Ki of 34 ± 5 nM—a difference of approximately 74-fold weaker binding [1].

Amidohydrolase superfamily Transition state analog Tight-binding inhibition

Industrial-Scale Chiral Resolution Capacity of N-Acetyl-D-glutamic Acid as an Optically Resolving Agent

Patent JPS6431751 discloses a mass-production method wherein N-acetyl-D-glutamic acid is obtained via optical resolution of N-acetyl-DL-glutamic acid using d-carnitine nitrile hydroxide as the resolving agent, with the recovered N-acetyl-L-glutamic acid subsequently racemized by heating at ≥150°C under pressure and recycled to DL-pyroglutamic acid for re-acetylation . This cyclic racemization-recovery process distinguishes N-acetyl-D-glutamic acid from other chiral glutamic acid derivatives that lack established industrial-scale resolution protocols with integrated racemate recycling.

Chiral resolution Process chemistry Enantiomer separation

Metabolic Pathway Participation: N-Acetyl-D-glutamate Racemase Substrate Specificity

N-Acetyl-D-glutamic acid serves as the exclusive substrate for N-acetyl-D-glutamate racemase (EC 5.1.1.25), an enzyme that catalyzes the interconversion of N-acetyl-D-glutamate and N-acetyl-L-glutamate in bacterial and archaeal D-glutamate degradation pathways [1][2]. The enzyme is part of the KEGG D-amino acid metabolism pathway (map00470), wherein N-acetyl-D-glutamate occupies a distinct metabolic node absent in eukaryotic systems [3].

D-Glutamate catabolism Bacterial metabolism Racemase enzymology

Validated Research and Industrial Applications for N-Acetyl-D-glutamic Acid (CAS 19146-55-5)


D-Amino Acid Oxidase (DAAO) Substrate Specificity and Engineering Studies

N-Acetyl-D-glutamic acid serves as a validated, high-efficiency substrate for DAAO with kcat/Km = 5.2 × 10⁶ M⁻¹ s⁻¹, approaching the catalytic efficiency of N-formyl-D-glutamate while offering distinct N-acetyl chemical stability [1]. This makes the compound suitable for substrate specificity profiling of wild-type and engineered DAAO variants, kinetic mechanism studies, and screening campaigns where the N-acetyl moiety provides synthetic or handling advantages over N-formyl derivatives. Researchers may preferentially select N-acetyl-D-glutamate over N-formyl-D-glutamate when assay conditions require prolonged stability or when acetylated substrates better match the target enzyme's physiological substrate profile.

Transition-State Analog Inhibitor Design for Amidohydrolase Superfamily Enzymes

The demonstration that a methyl phosphonamidate derivative based on the D-glutamate scaffold achieves picomolar-range inhibition (Ki = 460 pM) of N-acetyl-D-glutamate deacetylase establishes N-acetyl-D-glutamic acid as a privileged starting scaffold for designing tight-binding inhibitors targeting bacterial amidohydrolases [2]. This application is particularly relevant for antimicrobial target validation, structural biology of enzyme-inhibitor complexes, and the development of chemical probes for functional annotation of uncharacterized amidohydrolase superfamily members. The 500,000-fold tighter binding relative to substrate Km validates the scaffold's suitability for inhibitor development efforts where L-configuration analogs fail to engage the D-enantiomer-specific active site architecture.

Industrial Chiral Resolution and Process Development

The patented manufacturing process (JPS6431751) employing d-carnitine nitrile hydroxide for optical resolution of N-acetyl-DL-glutamic acid, coupled with racemate recycling via thermal racemization at ≥150°C, positions N-acetyl-D-glutamic acid as a commercially viable chiral building block for large-scale asymmetric synthesis . Industrial users requiring multi-kilogram quantities of chirally pure D-glutamic acid derivatives may prioritize this compound over alternative chiral synthons lacking documented, scalable resolution protocols with integrated recovery cycles. The process also provides a template for developing analogous resolutions of other N-acetyl-D-amino acids.

Bacterial D-Glutamate Catabolism and Racemase Enzymology Studies

N-Acetyl-D-glutamic acid occupies a defined metabolic node in bacterial D-glutamate degradation pathways, serving as the substrate for N-acetyl-D-glutamate racemase (EC 5.1.1.25) [3][4]. This positions the compound as an essential reagent for investigations of bacterial D-amino acid metabolism, microbial physiology, and the enzymology of racemases that interconvert N-acetyl-D- and L-glutamate. Studies examining D-glutamate utilization in marine Proteobacteria, halophilic archaea, or pathogenic bacteria requiring D-amino acids for peptidoglycan biosynthesis may utilize this compound as a pathway probe or metabolic tracer.

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